molecular formula C22H25ClN2OS B1202743 Clopenthixol CAS No. 982-24-1

Clopenthixol

Cat. No.: B1202743
CAS No.: 982-24-1
M. Wt: 401.0 g/mol
InChI Key: WFPIAZLQTJBIFN-UHFFFAOYSA-N
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Description

Clopenthixol, also known as Sordinol, is a typical antipsychotic drug of the thioxanthene class . It was introduced by Lundbeck in 1961 . This compound is a mixture of cis and trans isomers . Zuthis compound, the pure cis isomer, was later introduced by Lundbeck in 1962, and has been much more widely used . Both drugs are equally effective as antipsychotics and have similar adverse effect profiles .


Molecular Structure Analysis

This compound is a thioxanthene with therapeutic actions similar to the phenothiazine antipsychotics . It is an antagonist at D1 and D2 dopamine receptors . The molecular formula of this compound is C22H25ClN2OS .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C22H25ClN2OS, an average mass of 400.965 Da, and a monoisotopic mass of 400.137604 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 577.4±50.0 °C at 760 mmHg, and a flash point of 303.0±30.1 °C .

Scientific Research Applications

  • Efficacy in Schizophrenic Patients : Clopenthixol has shown success in treating schizophrenia, mania, and other psychotic disorders. It has observable antipsychotic properties with relatively low toxicity, making it a viable option for chronic schizophrenic patients where previous treatments have failed (Kordas et al., 1968); (Ban et al., 1963).

  • Maintenance Treatment : this compound decanoate, a long-acting form, has been found effective in maintaining clinical improvement in chronic schizophrenic patients with few side effects, positively influencing depression and social adaptation (Dom et al., 1978); (Dencker et al., 1980).

  • Comparative Efficacy : this compound has been compared with its isomers and other antipsychotics, showing effective management of acute and chronic psychoses, including schizophrenia and mania. It has demonstrated efficacy comparable to other antipsychotic agents (Gravem & Bugge, 1981); (Mlele & Wiley, 1986).

  • Management of Aggressive Behavior : In mentally handicapped patients, this compound decanoate has been used for managing aggressive and disruptive behavior. Its calming and behavior-modifying effects suggest its potential for broader use in behavioral management (Mlele & Wiley, 1986).

  • Effect on Mycobacteria : Interestingly, research has also indicated an antibacterial effect of this compound on slow-growing mycobacteria, suggesting its potential utility beyond psychiatric applications (Kristiansen & Vergmann, 2009).

  • Nano-Drug Potential : this compound's molecular structure and electronic properties have been studied, indicating its potential as a nano-drug. This research underscores its significance in the field of drug development and pharmaceuticals (Novir, 2018).

Mechanism of Action

Clopenthixol, also known as trans-Clopenthixol, this compound, trans, Clopentixol, or Chlorpenthixol, is a typical antipsychotic drug of the thioxanthene class .

Target of Action

This compound primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of cognition, learning, and motor control.

Mode of Action

This compound acts by antagonizing the D1 and D2 dopamine receptors .

Pharmacokinetics

It’s known that the drug is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of dopaminergic activity in the brain. This can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . It can also result in side effects, particularly movement disorders, due to the drug’s impact on motor control pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individual differences in metabolism can affect how the drug is processed in the body. Additionally, interactions with other medications can impact the drug’s effectiveness and risk of side effects . It’s important for healthcare providers to consider these factors when prescribing this compound.

Safety and Hazards

Clopenthixol should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Clopenthixol plays a significant role in biochemical reactions by acting as an antagonist at D1 and D2 dopamine receptors . This interaction inhibits the action of dopamine, a neurotransmitter, which is crucial in the treatment of psychotic disorders. This compound also interacts with other biomolecules such as serotonin and adrenergic receptors, contributing to its antipsychotic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, particularly those involving dopamine receptors . This alteration can lead to changes in gene expression and cellular metabolism, ultimately reducing the symptoms of psychosis. This compound’s impact on cell signaling pathways also affects neurotransmitter release and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to D1 and D2 dopamine receptors, where it acts as an antagonist . This binding inhibits the action of dopamine, reducing its stimulatory effects on the brain. This compound also affects other receptors, such as serotonin and adrenergic receptors, which contribute to its overall antipsychotic effects . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At high doses, this compound can cause toxic effects, including sedation, motor impairment, and cardiovascular issues . Threshold effects have been observed, where the therapeutic effects plateau at a certain dosage, and increasing the dose further does not enhance the benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize this compound into its active and inactive metabolites, which are then excreted from the body. The metabolic pathways of this compound can affect its efficacy and safety, as variations in enzyme activity can lead to differences in drug levels and response .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, such as the brain, where it exerts its therapeutic effects . The distribution of this compound can influence its efficacy and side effects, as higher concentrations in certain tissues may lead to increased therapeutic or adverse effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cell membrane, where it interacts with dopamine receptors . This localization is crucial for its antagonistic effects on dopamine signaling. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can influence its stability, activity, and overall therapeutic effects .

Properties

IUPAC Name

2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPIAZLQTJBIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048223
Record name Clopenthixol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

982-24-1
Record name Clopenthixol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=982-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopenthixol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clopenthixol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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